Delanzomib
Overview
Description
It has shown significant potential in cancer therapy, particularly for multiple myeloma and other malignancies responsive to proteasome inhibition . Delanzomib works by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity, inducing apoptosis in cancer cells, and exhibiting strong antiangiogenic and anticancer activities .
Mechanism of Action
Target of Action
Delanzomib is a novel proteasome inhibitor . Its primary target is the proteasome , a protein complex that degrades unneeded or damaged proteins in the cell . Specifically, it inhibits the expression of tumor necrosis factor alpha (TNF-α) , a cell signaling protein involved in systemic inflammation.
Mode of Action
This compound interacts with its target, the proteasome, by binding to it and inhibiting its function . This inhibition prevents the degradation of certain proteins, including TNF-α . By inhibiting the expression of TNF-α, this compound can reduce inflammation and other related effects .
Biochemical Pathways
This compound affects the NF-κB signaling pathway . This pathway plays a critical role in the regulation of apoptosis, cell proliferation, differentiation, inflammation, angiogenesis, and tumor migration . This compound’s inhibition of the proteasome prevents the degradation of inhibitory κB (IκB) proteins in the proteasome, thereby suppressing the NF-κB signaling pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve its interaction with other drugs, such as adalimumab . This compound has been found to decrease the elimination of adalimumab in rats by increasing the level of the neonatal Fc receptor (FcRn) . This slower elimination of adalimumab further prolongs the anti-TNF-α effect of adalimumab .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and other related effects due to its inhibition of TNF-α . In a study on rats with collagen-induced arthritis (CIA), this compound combined with adalimumab exhibited stronger anti-arthritis activity than a single drug because both drugs synergistically reduced the TNF-α level in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as adalimumab, can affect the pharmacokinetics of this compound . More research is needed to fully understand the influence of environmental factors on the action of this compound.
Biochemical Analysis
Biochemical Properties
Delanzomib interacts with various enzymes and proteins, including the neonatal Fc receptor (FcRn), to exert its biochemical effects . It inhibits the expression of TNF-α, a cytokine involved in systemic inflammation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it drastically ameliorates collagen-induced arthritis (CIA) in rats by improving and prolonging the anti-TNF-α effect of Adalimumab .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the expression of TNF-α, thereby reducing inflammation . Additionally, it increases the level of FcRn, which results in the slower elimination of Adalimumab in rats, further prolonging the anti-TNF-α effect of Adalimumab .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to exhibit stronger anti-arthritis activity when combined with Adalimumab, as both drugs synergistically reduce the TNF-α level in vivo .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, 3 and 10 mg/kg of this compound significantly reduced the tumor volume by 33.1% and 87.2% respectively after 3 weeks of treatment .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as FcRn and affects the metabolic flux .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins like FcRn .
Preparation Methods
Delanzomib is synthesized through a multi-step process involving peptide boronic acid chemistry. The original synthesis required four steps and gave an overall yield of 25%. The process involved the preparation of the acid chloride of a key intermediate using thionyl chloride, followed by a Schotten-Baumann reaction with L-threonine . An optimized route was later developed to avoid chromatography, increase yield and purity, and provide a stable crystalline diethanolamine adduct that can be used as a prodrug .
Chemical Reactions Analysis
Delanzomib undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound’s boronic acid moiety can undergo oxidation and reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving its peptide backbone.
Common Reagents and Conditions: Typical reagents include thionyl chloride for acid chloride formation and methanol for crystallization.
Scientific Research Applications
Delanzomib has a wide range of scientific research applications:
Chemistry: Used as a tool to study proteasome inhibition and its effects on protein degradation pathways.
Biology: Investigated for its role in modulating NF-κB activity and inducing apoptosis in cancer cells.
Medicine: Explored as a therapeutic agent for multiple myeloma and other cancers.
Industry: Utilized in the development of new proteasome inhibitors and anticancer drugs.
Comparison with Similar Compounds
Delanzomib is often compared to bortezomib, another proteasome inhibitor. While both compounds inhibit the chymotrypsin-like activity of the proteasome, this compound has shown a more favorable cytotoxicity profile towards normal cells and a lower incidence of peripheral neuropathy . Other similar compounds include carfilzomib and ixazomib, which also target the proteasome but differ in their chemical structures and pharmacokinetic properties .
Similar Compounds
- Bortezomib
- Carfilzomib
- Ixazomib
This compound’s unique properties, such as its oral bioavailability and favorable safety profile, make it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27)/t14-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFBTAPEPRWNKH-CCKFTAQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025656 | |
Record name | Delanzomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847499-27-8 | |
Record name | Delanzomib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847499-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delanzomib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847499278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delanzomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11956 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delanzomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELANZOMIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IF28942WO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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